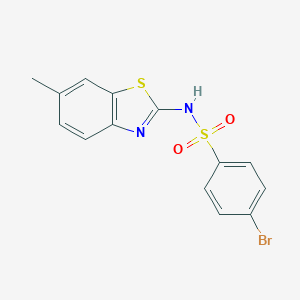
4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that contains a benzothiazole ring and a bromine atom. The synthesis of this compound involves several steps, and it has been used in various scientific studies to understand its mechanism of action and its effects on biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is not fully understood. However, it is believed that this compound may act as a metal ion chelator, which can lead to the inhibition of enzymes that require metal ions for their activity. Additionally, this compound may inhibit the activity of carbonic anhydrase by binding to its active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential applications in cancer treatment due to its ability to inhibit the growth of cancer cells. This compound has also been shown to have potential applications in the treatment of diseases such as glaucoma, where it may help to reduce intraocular pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide in lab experiments include its potential applications in the detection of metal ions and its ability to inhibit the activity of carbonic anhydrase. Additionally, this compound has potential applications in cancer treatment and the treatment of diseases such as glaucoma. The limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and its effects on biochemical and physiological processes.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide. One potential direction is the study of its potential applications in the treatment of diseases such as glaucoma and cancer. Additionally, further studies are needed to fully understand its mechanism of action and its effects on biochemical and physiological processes. Another potential direction is the development of new derivatives of this compound that may have improved properties for specific applications. Finally, the use of this compound in combination with other compounds may lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide involves several steps. The first step is the synthesis of 6-methyl-1,3-benzothiazole-2-amine, which is obtained by reacting 2-aminobenzenethiol with methyl iodide. The second step involves the reaction of the 6-methyl-1,3-benzothiazole-2-amine with 4-bromo-benzenesulfonyl chloride in the presence of a base such as triethylamine. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a potential inhibitor of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of pH in the body. Additionally, this compound has been studied for its potential applications in cancer treatment due to its ability to inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C14H11BrN2O2S2 |
|---|---|
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H11BrN2O2S2/c1-9-2-7-12-13(8-9)20-14(16-12)17-21(18,19)11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
UHFXBKSZWWPXHH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)
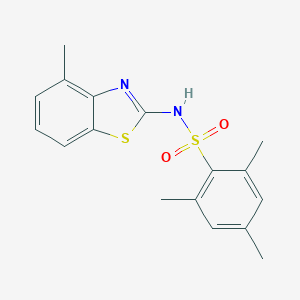


![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)
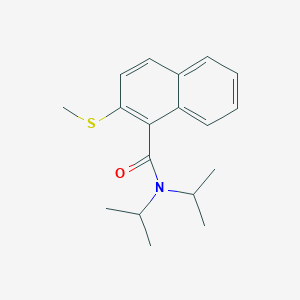

![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)
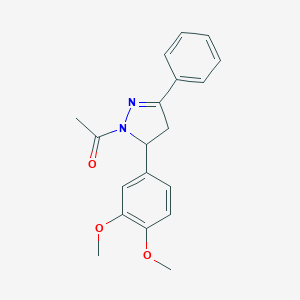
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)
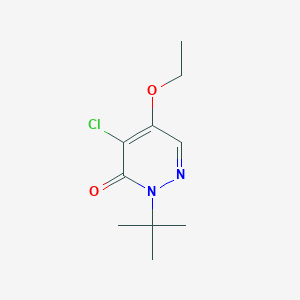

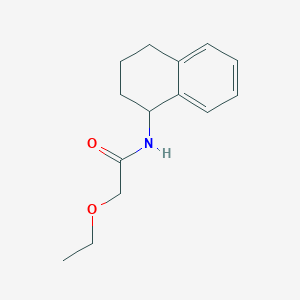
![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)